4-Hydroxy-3-methoxyphenol 1-O-(6-O-syringoyl)glucoside
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Overview
Description
4-Hydroxy-3-methoxyphenol 1-O-(6-O-syringoyl)glucoside is an organic compound known for its utility in life sciences research. It is a phenolic glycoside, which means it contains a phenol group bonded to a sugar molecule. This compound is often used in scientific studies due to its unique chemical properties and potential biological activities .
Mechanism of Action
Target of Action
The primary targets of 4-Hydroxy-3-methoxyphenol 1-O-(6-O-syringoyl)glucoside are currently unknown
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methoxyphenol 1-O-(6-O-syringoyl)glucoside typically involves the glycosylation of 4-Hydroxy-3-methoxyphenol with a suitable glucosyl donor under controlled conditions. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methoxyphenol 1-O-(6-O-syringoyl)glucoside can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the substituents introduced .
Scientific Research Applications
4-Hydroxy-3-methoxyphenol 1-O-(6-O-syringoyl)glucoside has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and phenolic chemistry.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of natural product libraries for high-throughput screening in drug discovery
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-methoxyphenol 1-O-(6-O-syringoyl)glucoside
- 2-Hydroxy-4-methoxyphenol 1-O-(6-O-syringoyl)glucoside
- 4-Hydroxy-2,6-dimethoxyphenol 1-O-(6-O-syringoyl)glucoside
Uniqueness
4-Hydroxy-3-methoxyphenol 1-O-(6-O-syringoyl)glucoside is unique due to its specific substitution pattern on the phenolic ring and the presence of the syringoyl group. This structural uniqueness contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxy-3-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O12/c1-29-13-8-11(4-5-12(13)23)33-22-20(27)19(26)18(25)16(34-22)9-32-21(28)10-6-14(30-2)17(24)15(7-10)31-3/h4-8,16,18-20,22-27H,9H2,1-3H3/t16-,18-,19+,20-,22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDFDPOPSXBXHH-QKYBYQKWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OCC2C(C(C(C(O2)OC3=CC(=C(C=C3)O)OC)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C(C=C3)O)OC)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.